

# Application Notes and Protocols for LAS101057 cAMP Functional Assay

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

LAS101057 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes, including inflammation and cancer.[1][2][3] The A2B receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins.[1] Activation of the A2B receptor by its endogenous agonist, adenosine, stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][4] Therefore, a functional assay measuring the inhibition of agonist-induced cAMP production is a critical method for characterizing the potency and efficacy of A2B receptor antagonists like LAS101057.

This document provides detailed application notes and protocols for performing a cAMP functional assay to determine the inhibitory activity of **LAS101057** on the human and mouse A2B adenosine receptors.

### **Data Presentation**

The inhibitory potency of **LAS101057** is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the maximal cAMP response induced by an agonist. The following table summarizes the reported IC50 values for **LAS101057** against the human and mouse A2B receptors.



Receptor Species	Agonist	IC50 of LAS101057 (nM)
Human A2B	NECA	120 ± 21
Mouse A2B	NECA	512 ± 67

Data sourced from a cell-based functional assay measuring A2B receptor-dependent intracellular cAMP levels using 5'-(N-ethylcarboxamido)adenosine (NECA) as the agonist.[3]

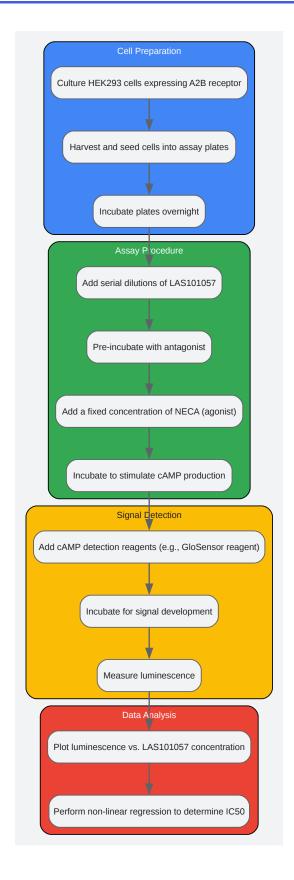
# **Signaling Pathway**

The A2B adenosine receptor, upon binding to an agonist such as adenosine or the synthetic agonist NECA, activates a canonical Gs-protein signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. **LAS101057**, as a competitive antagonist, blocks the binding of the agonist to the A2B receptor, thereby inhibiting this signaling pathway and preventing the production of cAMP.









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